REACTION_SMILES
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[Ag+2:26].[Br:4][c:5]1[c:6](=[O:15])[nH:7][cH:8][c:9]([C:11]([F:12])([F:13])[F:14])[cH:10]1.[C:22](=[O:23])([O-:24])[O-:25].[CH3:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21].[I:1][CH2:2][CH3:3]>>[CH2:2]([CH3:3])[O:15][c:6]1[c:5]([Br:4])[cH:10][c:9]([C:11]([F:12])([F:13])[F:14])[cH:8][n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Ag+2]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1[nH]cc(C(F)(F)F)cc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCI
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Name
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Type
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product
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Smiles
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CCOc1ncc(C(F)(F)F)cc1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |